An In-depth Technical Guide to 4-(3-Bromo-phenyl)-1-N-Boc-piperidine: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(3-Bromo-phenyl)-1-N-Boc-piperidine: A Keystone Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal scaffold for drug design, particularly for agents targeting the central nervous system (CNS).[4] Within the extensive family of piperidine derivatives, 4-(3-Bromo-phenyl)-1-N-Boc-piperidine (CAS Number: 886362-62-5) has emerged as a particularly valuable and versatile building block for medicinal chemists.
This guide provides a comprehensive technical overview of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine, delving into its physicochemical properties, synthesis, characterization, and strategic applications in drug discovery. The presence of a bromine atom on the phenyl ring at the meta position, combined with the Boc-protected piperidine nitrogen, offers a dual-functionalized platform for sophisticated molecular architecture. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen.[5] This strategic arrangement enables the sequential and regioselective introduction of diverse functionalities, facilitating the exploration of vast chemical space in the quest for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886362-62-5 | [6] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [6] |
| Molecular Weight | 340.26 g/mol | [6] |
| IUPAC Name | tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% | [7][8] |
| Storage Conditions | 2-8°C | [7] |
Synthesis and Purification
The synthesis of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is typically achieved through a multi-step sequence, culminating in the introduction of the Boc protecting group onto the piperidine nitrogen. A common synthetic strategy involves the initial formation of the 4-arylpiperidine core, followed by N-protection.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine.
Illustrative Step-by-Step Synthesis Protocol
The following protocol is an illustrative example based on common synthetic methodologies for analogous compounds.[9]
Step 1: Reductive Amination to form 4-(3-Bromophenyl)piperidine
-
To a solution of 4-piperidone (1.0 eq) and 3-bromoaniline (1.1 eq) in a suitable solvent such as dichloromethane or dichloroethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-bromophenyl)piperidine.
Step 2: N-Boc Protection
-
Dissolve the crude 4-(3-bromophenyl)piperidine from the previous step in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(3-Bromo-phenyl)-1-N-Boc-piperidine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the protons of the piperidine ring, and the nine equivalent protons of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the chair conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 3-bromophenyl ring (with the carbon attached to the bromine atom showing a characteristic chemical shift), the carbons of the piperidine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks with a mass difference of 2 Da.
Analytical Workflow
Caption: Workflow for the analytical characterization of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine.
Applications in Drug Discovery: A Gateway to Novel Chemical Entities
The synthetic utility of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the bromine-substituted position of the phenyl ring.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[11] In this reaction, the bromine atom of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[12][13]
General Suzuki-Miyaura Coupling Protocol:
-
To an oven-dried reaction vessel, add 4-(3-Bromo-phenyl)-1-N-Boc-piperidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl-piperidine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines.[14] This reaction enables the coupling of the bromine atom of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.[6]
General Buchwald-Hartwig Amination Protocol:
-
In a glovebox or under an inert atmosphere, combine 4-(3-Bromo-phenyl)-1-N-Boc-piperidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 eq) in a dry reaction vessel.
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategic Role in Drug Development
The ability to perform these powerful cross-coupling reactions on the 4-(3-Bromo-phenyl)-1-N-Boc-piperidine scaffold allows for the rapid generation of libraries of diverse compounds for biological screening. The Boc-protected nitrogen can be deprotected under acidic conditions, providing another site for functionalization, such as N-alkylation or acylation. This multi-directional synthetic flexibility makes 4-(3-Bromo-phenyl)-1-N-Boc-piperidine a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.
Caption: The strategic role of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine in drug discovery.
Conclusion
4-(3-Bromo-phenyl)-1-N-Boc-piperidine is a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its carefully orchestrated arrangement of a reactive bromine handle and a protected nitrogen atom on a privileged piperidine scaffold provides an exceptional platform for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers and drug development professionals to efficiently generate novel chemical entities with the potential to address unmet medical needs. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of key building blocks like 4-(3-Bromo-phenyl)-1-N-Boc-piperidine will undoubtedly continue to expand.
References
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373. [Link]
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